molecular formula C20H23N5O4S2 B11314426 N-(4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(4-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11314426
M. Wt: 461.6 g/mol
InChI Key: RUASMVYRHFGCDH-UHFFFAOYSA-N
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Description

N-(4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a triazole ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves multiple steps, including the formation of the triazole ring and the introduction of the sulfonamide group. The synthetic route typically starts with the preparation of the triazole intermediate, followed by the attachment of the methoxyphenyl and sulfonamide groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-(4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-(4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:

    METHYL N-(4-METHOXYPHENYL)CARBAMATE: This compound shares the methoxyphenyl group but differs in its overall structure and functional groups.

    4-METHOXYPHENYL METHYL(4-METHYLPHENYL)CARBAMATE: Another compound with a methoxyphenyl group, but with different substituents and functional groups. The uniqueness of N-(4-METHOXYPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its combination of a triazole ring and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N5O4S2

Molecular Weight

461.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H23N5O4S2/c1-24-18(13-25(31(3,27)28)16-7-5-4-6-8-16)22-23-20(24)30-14-19(26)21-15-9-11-17(29-2)12-10-15/h4-12H,13-14H2,1-3H3,(H,21,26)

InChI Key

RUASMVYRHFGCDH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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